Fladrafinil

描述

CRL-40,941,也称为氟拉非尼尔或氟阿非尼尔,是一种合成性觉醒剂,与阿得拉非尼尔和莫达非尼尔密切相关。它以其促进觉醒的特性而闻名,并且已被发现对动物产生抗攻击作用,而阿得拉非尼尔则没有这种作用。 据称,CRL-40,941的效力是阿得拉非尼尔的3-4倍 .

准备方法

合成路线和反应条件

CRL-40,941 是通过一系列化学反应从阿得拉非尼尔开始合成的这是通过在受控条件下使用氟化剂进行卤化反应来实现的 .

工业生产方法

CRL-40,941 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的纯化步骤,例如重结晶和色谱法,以去除杂质,并获得纯净的最终产物 .

化学反应分析

反应类型

CRL-40,941 经历各种化学反应,包括:

氧化: 在强氧化条件下,亚砜基团可以被氧化成砜。

还原: 亚砜基团可以使用还原剂还原成硫醚。

取代: 氟原子可以参与亲核取代反应.

常用试剂和条件

氧化: 过氧化氢或过酸是常用的氧化剂。

还原: 硼氢化钠或氢化铝锂是典型的还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应.

主要形成的产物

氧化: 形成砜衍生物。

还原: 形成硫醚衍生物。

取代: 形成具有各种官能团的取代衍生物.

科学研究应用

Chemical Properties and Mechanism of Action

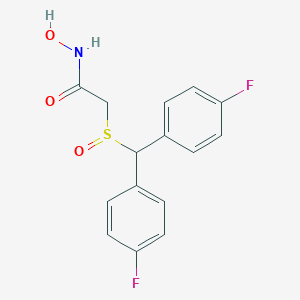

Fladrafinil is characterized by its molecular formula and a molar mass of 325.33 g/mol. Its structure includes a bis(4-fluorophenyl) group, distinguishing it from its analogs. The compound is believed to act primarily as a dopamine reuptake inhibitor, enhancing wakefulness and cognitive function by modulating dopamine and glutamate systems in the brain .

Scientific Research Applications

-

Cognitive Enhancement

- This compound has been investigated for its nootropic effects, particularly in enhancing memory consolidation and learning abilities. Preclinical studies in animal models have shown promising results, indicating improved performance in tasks requiring memory retention.

- Sleep Disorders

-

Performance Under Sleep Deprivation

- Research indicates that this compound can enhance cognitive performance in sleep-deprived animals, suggesting potential applications in settings where alertness is critical despite lack of sleep.

- Anti-Aggressive Effects

-

Athletic Performance and Doping Control

- Due to its stimulant properties, this compound is being researched within the context of sports medicine. Investigations are underway to assess its metabolism and elimination in urine to establish protocols for doping control, especially as it is not explicitly listed on the World Anti-Doping Agency's prohibited list .

Table 1: Summary of Research Findings on this compound

| Study Focus | Findings | Model Used |

|---|---|---|

| Cognitive Enhancement | Improved memory consolidation | Mice |

| Sleep Deprivation Performance | Enhanced performance under sleep deprivation | Rats |

| Anti-Aggressive Effects | Exhibited anti-aggressive behavior | Rodents |

| Metabolism in Sports | Investigating urinary metabolism for doping control | Human athletes |

Case Studies

-

Cognitive Performance in Sleep-Deprived Subjects

- A study involving rats demonstrated that administration of this compound significantly improved performance on cognitive tasks after sleep deprivation. This suggests its potential utility for individuals needing to maintain cognitive function under stress or fatigue conditions.

-

Behavioral Impact Assessment

- In behavioral studies, this compound was shown to reduce aggressive behaviors in rodent models compared to controls receiving adrafinil. These findings point towards possible therapeutic applications in managing aggression-related disorders.

作用机制

CRL-40,941 通过调节大脑中关键的神经递质系统来发挥其作用。它会增加多巴胺、去甲肾上腺素和组胺的水平,这些物质在调节觉醒、注意力和记忆中起着至关重要的作用。 此外,据报道它会调节γ-氨基丁酸的水平,这可能有助于其抗攻击和改善情绪的特性 .

相似化合物的比较

CRL-40,941 与其他觉醒剂(如阿得拉非尼尔和莫达非尼尔)密切相关。与阿得拉非尼尔相比,CRL-40,941 效力更强,并产生阿得拉非尼尔没有的抗攻击作用。 另一方面,莫达非尼尔是一种众所周知的促进觉醒剂,但缺乏 CRL-40,941 的抗攻击特性 .

类似化合物列表

- 阿得拉非尼尔

- 莫达非尼尔

- CRL-40,940

- 氟烯醇

- CE-123

生物活性

Fladrafinil, also known as CRL-40941, is a eugeroic compound that has garnered interest due to its potential cognitive-enhancing and wakefulness-promoting effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

This compound primarily acts as a prodrug , converting into modafinil in the body. Its biological activity is largely attributed to its influence on neurotransmitter systems, particularly:

- Dopamine : Enhances dopamine release, which is crucial for motivation and reward pathways.

- Norepinephrine : Increases norepinephrine levels, contributing to alertness and focus.

- Histamine : Modulates histamine levels, which play a role in wakefulness and cognitive function.

The compound's action involves several biochemical pathways that regulate wakefulness, attention, and cognitive performance. It is believed to enhance cognitive function by modulating these neurotransmitters, leading to improved memory and concentration capabilities .

Pharmacokinetics

This compound's pharmacokinetic profile reveals that it is metabolized into modafinil after administration. This conversion allows it to exert similar effects as modafinil, including:

- Absorption : Rapidly absorbed in the gastrointestinal tract.

- Distribution : Widely distributed throughout the body, with significant penetration into the central nervous system.

- Metabolism : Primarily metabolized in the liver, leading to the formation of active metabolites like modafinil.

- Elimination : Excreted predominantly through urine.

The prodrug nature of this compound provides a prolonged effect compared to direct stimulants, making it suitable for sustained cognitive enhancement throughout the day .

Cognitive Enhancement

A study involving healthy volunteers demonstrated that this compound significantly improved cognitive functions such as:

- Sustained Attention : Participants exhibited enhanced visual sustained attention after administration.

- Working Memory : Improvements were noted in spatial working memory tasks.

- Executive Function : Enhanced performance in tasks requiring planning and decision-making abilities.

These findings suggest that this compound may be beneficial for individuals needing to maintain high levels of cognitive performance over extended periods .

Adverse Effects and Toxicity

A case report highlighted the potential risks associated with this compound use. A 34-year-old male experienced severe adverse effects following an accidental overdose involving this compound and f-phenibut. Symptoms included:

- Muscle twitching

- Episodes of agitation

- Encephalopathy

- Stupor

- Seizure-like activity

This case underscores the importance of cautious dosing and monitoring when using this compound, particularly in individuals with pre-existing conditions such as ADHD .

Research Findings

Research has indicated various effects of this compound on neurotransmitter systems. Key studies include:

| Study | Findings |

|---|---|

| Lin et al. (1996) | Modafinil induced minimal fos-like immunoreactivity in the cortex but significant labeling in the anterior hypothalamus. |

| Ferraro et al. (1997) | Modafinil reduced GABA release while increasing glutamate levels in specific brain areas. |

| Engber et al. (1998) | Increased glucose utilization was observed in hippocampal regions post-modafinil administration. |

These studies collectively suggest that this compound's mechanism involves complex interactions within various neurotransmitter systems, contributing to its cognitive-enhancing properties .

属性

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUUSVYPXTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536590 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90212-80-9 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fladrafinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any documented cases of Fladrafinil overdose, and what information is available regarding its potential risks?

A2: While the provided research does not delve into the specific mechanisms of this compound overdose, a documented case report highlights an instance of combined this compound and f-phenibut overdose. [] This underscores the importance of treating these substances with caution and acknowledging the potential risks associated with their use. Further research is crucial to establish clear safety profiles and understand the potential long-term effects of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。